Pyrithiamine base
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Overview
Description
Pyrithiamine base is a pyridinium salt that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a hydroxyethyl group. It is often studied for its biological and chemical properties .
Preparation Methods
The synthesis of Pyrithiamine base typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridinium and pyrimidine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the stability of the intermediates.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. .
Chemical Reactions Analysis
Pyrithiamine base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted products
Scientific Research Applications
Pyrithiamine base has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Pyrithiamine base involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Pyrithiamine base can be compared with similar compounds such as:
Pyrithiamine: A compound with a similar pyridinium structure but different substituents.
Thiamine: Another pyridinium derivative with distinct biological activities.
Pyridoxine: A related compound with a pyridinium ring and different functional groups
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
5593-78-2 |
---|---|
Molecular Formula |
C14H19N4O+ |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol |
InChI |
InChI=1S/C14H19N4O/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17)/q+1 |
InChI Key |
PZWYDZMWPANLMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Canonical SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Key on ui other cas no. |
5593-78-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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